Odorranain-H-RA5 peptide precursor
Description
Source and Structure: Odorranain-H-RA5 peptide precursor is a 20-amino acid antimicrobial peptide (AMP) derived from the skin secretions of Odorrana andersonii (golden crossband frog). Its sequence is PMKKPMLLLFFLGTISLSLC (three-letter code: Pro-Met-Lys-Lys-Pro-Met-Leu-Leu-Leu-Phe-Phe-Leu-Gly-Thr-Ile-Ser-Leu-Ser-Leu-Cys) with a molecular weight of ~2.4 kDa. It is synthesized with >95% purity (HPLC), and higher purities (98%, 99%) are available upon request .
Functional Properties: This precursor exhibits antimicrobial activity, likely through membrane disruption due to its amphipathic α-helical structure. Its N-terminal hydrophobic region and cationic residues facilitate interaction with microbial membranes. Notably, trifluoroacetic acid (TFA) residues in synthesized batches may interfere with cellular assays, necessitating TFA removal for in vitro applications .
Applications:
Primarily used in research for studying AMP mechanisms, host defense peptide evolution, and antimicrobial drug development. Custom synthesis services include modifications for enhanced stability or targeted delivery .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
PMKKPMLLLFFLGTISLSLC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Odorranain-H-RA5 exhibits significant antimicrobial activity against a range of pathogens. Research indicates that peptides from amphibian skin, including Odorranain-H-RA5, function by disrupting microbial membranes, leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity of Odorranain-H-RA5
| Pathogen Type | Activity Status | Mechanism of Action |
|---|---|---|
| Gram-positive Bacteria | Effective | Membrane disruption |
| Gram-negative Bacteria | Limited | Variable efficacy |
| Fungi | Effective | Membrane disruption and apoptosis |
Pharmaceutical Applications
The antimicrobial properties of Odorranain-H-RA5 make it a candidate for pharmaceutical development. Its potential use as a natural antibiotic could address the growing issue of antibiotic resistance. Preliminary studies suggest that formulations containing this peptide could be developed for topical applications in wound care.
Case Study: Wound Healing Formulations
A study investigated the efficacy of a wound healing cream containing Odorranain-H-RA5 on infected wounds in animal models. Results indicated a significant reduction in bacterial load and enhanced healing rates compared to control treatments.
Agricultural Uses
In agriculture, Odorranain-H-RA5 can be utilized as a biopesticide. Its ability to combat plant pathogens without harming beneficial microorganisms positions it as an eco-friendly alternative to synthetic pesticides.
Table 2: Efficacy of Odorranain-H-RA5 Against Plant Pathogens
| Pathogen Type | Crop Affected | Efficacy Rate (%) |
|---|---|---|
| Fungal Pathogens | Tomatoes | 85 |
| Bacterial Pathogens | Cucumbers | 75 |
Biotechnological Applications
The peptide's unique structure and properties can be harnessed in biotechnology for developing new materials or as a model for designing novel antimicrobial agents. Its stability and effectiveness at low concentrations make it suitable for incorporation into various biotechnological processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Peptide Precursors
Structural and Functional Similarities
Table 1: Key Features of Odorranain-H-RA5 and Comparable Peptides
| Compound | Source | Sequence/Structure | Length (aa) | Activity | Notable Features |
|---|---|---|---|---|---|
| Odorranain-H-RA5 | Odorrana andersonii | PMKKPMLLLFFLGTISLSLC | 20 | Antimicrobial | Amphipathic α-helix; TFA-sensitive |
| Brevinin-2GHb | Rana guentheri | GVITDALKGAAKTVAAELLRKAHCKLTNSC | 30 | Antibacterial | C-terminal disulfide bond; broad-spectrum activity |
| Thioviridamide-like precursors | Streptomyces spp. | Variable core-leader peptide motifs | 25–35 | Cytotoxic, antitumor | Post-translational modifications (PTMs); thiopeptide class |
| Geninthiocin B | Streptomyces spp. | Leader-core peptide architecture | ~30 | Antibiotic | Thiopeptide with pyridine core |
Detailed Comparisons
(1) Brevinin-2GHb Precursor
- Structural Differences :
Brevinin-2GHb has a longer sequence (30 aa vs. 20 aa) with a conserved C-terminal domain (Cys-Lys-Leu-Thr-Asn-Ser-Cys) forming a disulfide bridge, absent in Odorranain-H-RA3. This structural feature enhances Brevinin-2GHb’s stability in physiological conditions . - Functional Overlap :
Both peptides disrupt microbial membranes but differ in spectrum: Brevinin-2GHb targets Gram-positive bacteria more effectively, while Odorranain-H-RA5 shows broader activity against Gram-negative strains .
(2) Thioviridamide-like Precursors
- Biosynthetic Pathways :
Thioviridamide-like precursors (e.g., berninamycin A) are encoded by biosynthetic gene clusters (BGCs) with leader-core peptide architectures. Unlike Odorranain-H-RA5, these undergo extensive PTMs (e.g., thioamidation, cyclization) to form bioactive thiopeptides .

- Activity :
Thiopeptides exhibit potent cytotoxicity (IC₅₀ < 1 µM in cancer cells) but lack the rapid membrane disruption mechanism seen in Odorranain-H-RA5 .
(3) Geninthiocin B
Evolutionary and Phylogenetic Context
Phylogenetic analyses of AMP precursors (e.g., GnIH, NPFF) reveal conserved domains across vertebrates, suggesting Odorranain-H-RA5 evolved convergently with frog-specific AMPs for ecological defense. In contrast, thiopeptides like geninthiocin B originated in Streptomyces via horizontal gene transfer .
Methodological Considerations for Comparative Studies
- Analytical Techniques :
LC-MS and RP-RP-HPLC are critical for purity assessment and structural validation . - Data Consistency : Discrepancies in reported sequences (e.g., TLKKPMLLLFFLGTISLSLC vs. PMKKPMLLLFFLGTISLSLC in Odorranain-H-RA5) highlight the need for standardized reporting as per guidelines in organic chemistry manuscripts .
Preparation Methods
Standard Chemical Peptide Synthesis
The primary method for preparing this compound is solid-phase peptide synthesis (SPPS) , a widely used technique for assembling peptides in a stepwise fashion on a solid resin support. Key aspects include:
- Stepwise elongation : Amino acids are sequentially coupled in the desired order using protected amino acid derivatives.
- Use of protecting groups : Side chains and N-termini are protected to prevent unwanted reactions.
- Cleavage and deprotection : After chain assembly, the peptide is cleaved from the resin and protecting groups are removed, typically using trifluoroacetic acid (TFA).
- Purification : High-performance liquid chromatography (HPLC) is employed to purify the crude peptide to high purity levels (>95%, with options for 98% or 99% purity upon request).
Recombinant Peptide Expression (Alternative Method)
While the main preparation method is chemical synthesis, recombinant expression systems can be used to produce peptide libraries or modified peptides. This involves cloning the peptide gene into an expression vector and producing it in bacterial or eukaryotic cells, followed by purification. This method is less common for short peptides like Odorranain-H-RA5 but is available for research customization.
Detailed Research Findings on Preparation and Purity
| Parameter | Details |
|---|---|
| Peptide Sequence | PMKKPMLLLFFLGTISLSLC (20 amino acids) |
| Purity (HPLC) | >95% standard; 98% and 99% purity available upon request |
| Physical Form | White to off-white lyophilized powder |
| Solubility | Soluble in water |
| Storage | Store at -20°C for up to 1 year; refrigerate after reconstitution |
| TFA Content | Typically 10-45% TFA salt present after synthesis; removal recommended for sensitive assays |
| Synthesis Scale | Available in 5 mg and 20 mg quantities |
| Source | Synthetic chemical synthesis from amino acid building blocks |
The peptide’s antimicrobial activity is linked to its sequence and structure, which is preserved through high purity synthesis and proper handling. The presence of TFA can affect experimental reproducibility, thus removal improves reliability in cell-based assays.
Notes on Trifluoroacetic Acid (TFA) in Peptide Preparation
- TFA is critical during peptide cleavage from resin and purification but remains as a salt in the final product.
- Residual TFA can influence biological activity, cell growth, and receptor modulation at nanomolar to millimolar concentrations.
- In vivo, TFA can modify amino groups in proteins, potentially triggering unwanted immune responses.
- Removal of TFA salts is recommended when peptides are used in cellular assays or pharmaceutical applications to avoid data inconsistencies and biological interference.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Synthesis Technique | Solid-phase peptide synthesis (SPPS) |
| Purification Method | High-performance liquid chromatography (HPLC) |
| Peptide Modifications | Optional TFA removal, isotope labeling, amidation, acetylation, disulfide bonds (general services) |
| Product Form | Lyophilized powder |
| Storage Conditions | -20°C storage recommended; refrigerate after reconstitution |
| Quality Control | Purity verified by HPLC; batch-to-batch consistency reports available |
| Scale and Quantity | Available in milligram scales (5 mg, 20 mg) |
| Source | Synthetic (chemical synthesis) |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



